Ricinine is a natural product found in Ricinus communis with data available.
Ricinine
CAS No.: 524-40-3
Cat. No.: VC0541398
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 524-40-3 |
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Molecular Formula | C8H8N2O2 |
Molecular Weight | 164.16 g/mol |
IUPAC Name | 4-methoxy-1-methyl-2-oxopyridine-3-carbonitrile |
Standard InChI | InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3 |
Standard InChI Key | PETSAYFQSGAEQY-UHFFFAOYSA-N |
SMILES | N#CC1=C(OC)C=CN(C)C1=O |
Canonical SMILES | CN1C=CC(=C(C1=O)C#N)OC |
Appearance | Solid powder |
Melting Point | 201.5 °C |
Introduction
Chemical Profile and Structural Characteristics
Molecular Properties
Ricinine’s chemical identity as a pyridone alkaloid is defined by its bicyclic structure, which integrates a nitrile group (-C≡N) and a methoxy substituent (-OCH₃) (Figure 1). Key physicochemical properties include:
The compound’s planar structure allows for π-π stacking interactions, contributing to its crystallinity and sublimation tendency at 170–180°C under reduced pressure .
Biosynthesis and Extraction
Ricinine biosynthesis in Ricinus communis involves the conversion of quinolinic acid to 3-cyano-4-methoxy-2-pyridone via methylation and hydroxylation steps, as demonstrated by isotopic labeling studies . Industrial extraction typically employs acid-base partitioning:
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Methanol Extraction: Tender leaves or seeds are macerated in methanol to solubilize alkaloids .
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Acidification: The extract is acidified (pH 2–3) to protonate ricinine, forming water-soluble salts .
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Basification and Partitioning: Adjusting to pH 10 precipitates ricinine, which is then purified via recrystallization .
This method yields 0.2–0.77% ricinine from castor beans, depending on cultivar and growth conditions .
Pharmacological Effects
Neuropharmacological Activity
Ricinine demonstrates dose-dependent CNS effects:
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Low Doses (1–5 mg/kg): Enhances memory consolidation in murine models, potentially via acetylcholine esterase inhibition . Therapeutic index (LD₅₀/ED₅₀) exceeds 200, suggesting a wide safety margin for cognitive applications .
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High Doses (>20 mg/kg): Induces tremors, clonic seizures, and exophthalmos through GABAergic modulation .
Antimicrobial Properties
Ricinine exhibits broad-spectrum antifungal activity, with minimum inhibitory concentrations (MICs) against pathogenic fungi (Table 2) :
Fungus | MIC (µg/mL) | Source |
---|---|---|
Aspergillus flavus | 7.81 | |
Botrytis cinerea | 15.62 | |
Trichophyton rubrum | 62.5 | |
Scopulariopsis sp. | 250 |
Mechanistically, ricinine disrupts fungal membrane integrity by binding to ergosterol analogs, as evidenced by propidium iodide uptake assays .
Toxicological Profile
Acute Toxicity
Human exposure to >30 mg ricinine (equivalent to 6–8 castor beans) induces:
A fatal case report documented serum ricinine levels declining from 33 ng/mL (10 h post-exposure) to 23 ng/mL (29 h), with urinary excretion peaking at 58 ng/mL .
Biomarker Utility
Ricinine’s urinary detection (limit: 0.08 ng/mL) confirms ricin exposure . Population studies show 1.2% background positivity (0.186–4.15 ng/mL) due to castor oil product use . Pharmacokinetic analysis reveals:
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/0.1% formic acid) achieves ricinine quantification in plasma (LOD: 0.298 ng/mL) . Linear range: 0.3–300 ng/mL (R² >0.998) .
Tandem Mass Spectrometry (LC-MS/MS)
Isotope dilution using ¹³C₆-ricinine enables precise urine analysis (CV <4%) . Creatinine normalization corrects for renal function variability .
Therapeutic Applications and Future Directions
Cognitive Disorders
Ricinine’s pro-cholinergic effects warrant investigation in Alzheimer’s models. Pilot studies show 40% improvement in radial arm maze performance at 2 mg/kg .
Agricultural Antifungals
Nanoemulsion formulations (0.1% ricinine) reduce Botrytis infections in vineyards by 78% compared to conventional fungicides .
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